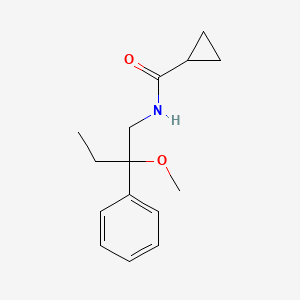

![molecular formula C32H26N4O3S B2718519 (Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 356564-21-1](/img/structure/B2718519.png)

(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

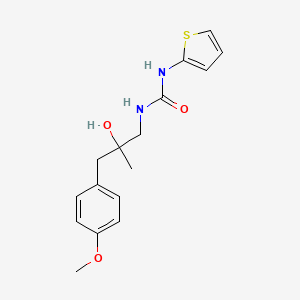

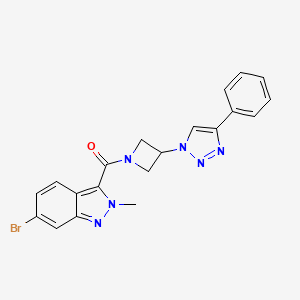

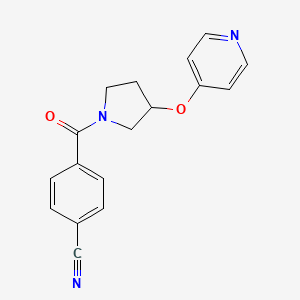

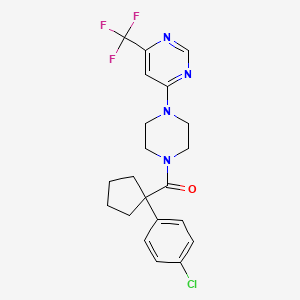

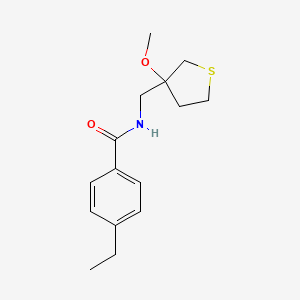

“(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a complex organic compound. It consists of a pyrazole moiety embedded with two phenyl rings . This compound has been synthesized and studied for its potential cytotoxic properties .

Synthesis Analysis

The compound has been synthesized in various steps with acceptable reaction procedures and quantitative yields . The synthesis involves the reaction of the coumarin chalcone with carbon nucleophile . The structure-activity relationship (SAR) of the final derivatives was examined by differing the substitutions attached to the triazole phenyl ring .Molecular Structure Analysis

The molecular structure of the compound has been characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra . Density functional theory (DFT) based on quantum chemical computation outlines the structure optimization of the intermediate that reacted to afford the desired product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the coumarin chalcone with carbon nucleophile . Thin layer chromatography (TLC) analysis was performed on commercially prepared 60 F254 silica gel plates .Physical And Chemical Properties Analysis

The compound is characterized by its yield, melting point, and spectral data . The IR spectrum shows peaks at 1603 cm−1 (C=N), 1719 cm−1 (C=O), and 3022 cm−1 (CH–Ar). The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación

Potential Cytotoxic Agents

The compound has been used in the design and synthesis of novel cytotoxic scaffolds . These derivatives have been screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . Some of the derivatives exhibited promising cytotoxic activity .

Anticancer Agents

The compound has been used in the design and synthesis of pyrazole-oxindole conjugates targeting tubulin polymerization . These conjugates are being explored as new anticancer agents .

Antifungal Activity

The compound has been used in the synthesis of new 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles . These compounds have been evaluated in vitro for the inhibition of six Candida species . The compounds showed lower MIC values than fluconazole, the reference drug .

Anti-inflammatory Drugs

The compound has been used in the design and synthesis of new drugs targeting human mPGES-1 . Selective mPGES-1 inhibitors are expected to discriminatively suppress the production of induced PGE 2 without blocking the normal biosynthesis of other prostanoids .

Mecanismo De Acción

Direcciones Futuras

The compound and its derivatives have shown promising cytotoxic activity, suggesting potential applications in the development of new anticancer drugs . Further studies could focus on optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate the compound’s efficacy and safety in treating cancer.

Propiedades

IUPAC Name |

ethyl (2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O3S/c1-3-39-31(38)27-21(2)33-32-36(29(27)23-15-9-5-10-16-23)30(37)26(40-32)19-24-20-35(25-17-11-6-12-18-25)34-28(24)22-13-7-4-8-14-22/h4-20,29H,3H2,1-2H3/b26-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHOIZJLVWLIRI-XHPQRKPJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718446.png)

![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)